Cas no 2580233-99-2 (methyl 2-{3-azabicyclo3.2.0heptan-1-yl}acetate)

methyl 2-{3-azabicyclo3.2.0heptan-1-yl}acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-26667376
- methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate
- 2580233-99-2
- methyl 2-{3-azabicyclo3.2.0heptan-1-yl}acetate
-
- Inchi: 1S/C9H15NO2/c1-12-8(11)4-9-3-2-7(9)5-10-6-9/h7,10H,2-6H2,1H3
- InChI Key: BMNQSVOENZAEOI-UHFFFAOYSA-N
- SMILES: O(C)C(CC12CNCC1CC2)=O
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38.3Ų
methyl 2-{3-azabicyclo3.2.0heptan-1-yl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731435-0.1g |
rac-methyl 2-[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]acetate |
2580233-99-2 | 95.0% | 0.1g |
$1119.0 | 2025-03-19 | |
Enamine | EN300-26667376-0.1g |
methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate |
2580233-99-2 | 0.1g |
$867.0 | 2023-09-12 | ||
Enamine | EN300-26667376-0.5g |
methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate |
2580233-99-2 | 0.5g |
$946.0 | 2023-09-12 | ||
Enamine | EN300-27731435-1.0g |
rac-methyl 2-[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]acetate |
2580233-99-2 | 95.0% | 1.0g |
$1272.0 | 2025-03-19 | |
Enamine | EN300-26667376-1.0g |
methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate |
2580233-99-2 | 1g |
$1658.0 | 2023-05-25 | ||
Enamine | EN300-26667376-5.0g |
methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate |
2580233-99-2 | 5g |
$4806.0 | 2023-05-25 | ||
Enamine | EN300-27731435-10.0g |
rac-methyl 2-[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]acetate |
2580233-99-2 | 95.0% | 10.0g |
$5467.0 | 2025-03-19 | |
Enamine | EN300-26667376-0.05g |
methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate |
2580233-99-2 | 0.05g |
$827.0 | 2023-09-12 | ||
Enamine | EN300-27731435-0.05g |
rac-methyl 2-[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]acetate |
2580233-99-2 | 95.0% | 0.05g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-27731435-0.25g |
rac-methyl 2-[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]acetate |
2580233-99-2 | 95.0% | 0.25g |
$1170.0 | 2025-03-19 |
methyl 2-{3-azabicyclo3.2.0heptan-1-yl}acetate Related Literature
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
Additional information on methyl 2-{3-azabicyclo3.2.0heptan-1-yl}acetate
Methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate: An Overview of a Promising Compound (CAS No. 2580233-99-2)
Methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate (CAS No. 2580233-99-2) is a unique and intriguing compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive 3-azabicyclo[3.2.0]heptan-1-yl moiety, exhibits a range of biological activities that make it a valuable candidate for further investigation and potential therapeutic applications.
The chemical structure of methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate is notable for its bicyclic ring system, which imparts unique conformational properties and potential binding affinities to various biological targets. The presence of the nitrogen atom in the bicyclic ring (denoted as 3-azabicyclo[3.2.0]heptan-1-yl) introduces additional complexity and reactivity, making this compound a subject of interest for researchers exploring novel drug candidates.
Recent studies have highlighted the potential of methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and function.
In another significant development, researchers at the University of California, San Francisco, reported that methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate shows promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that the compound could be a valuable lead for developing new treatments for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate have also been extensively studied to ensure its suitability for clinical applications. Preliminary data indicate that the compound has favorable oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral medication.
In addition to its biological activities, the synthetic accessibility of methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate has been optimized through various synthetic routes, making it more feasible for large-scale production and further preclinical testing. One notable synthetic method involves the use of palladium-catalyzed cross-coupling reactions to efficiently construct the bicyclic core structure.
The safety profile of methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate has been evaluated through extensive toxicity studies in both in vitro and in vivo models. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity, which are critical considerations for drug development.
In conclusion, methyl 2-{3-azabicyclo[3.2.0]heptan-1-yl}acetate (CAS No. 2580233-99-2) represents a promising compound with a diverse range of biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use, positioning it as a valuable candidate in the pipeline of novel drug candidates.
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